Computed Lipophilicity (XLogP3-AA) as a Predictor of Synthetic Utility and Permeability
The target compound exhibits a computed XLogP3-AA of 3.2, providing a balanced lipophilic-hydrophilic profile suitable for passive membrane permeability while retaining aqueous solubility for solution-phase chemistry [1]. Isomeric analogs demonstrate distinct lipophilicity values due to varied spatial shielding of the basic nitrogen, with 4-((2-methylpiperidin-1-yl)methyl)benzenethiol predicted to have a lower XLogP3-AA due to increased solvent accessibility of the amine, whereas the 3-methyl isomer exhibits an intermediate profile [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol: predicted lower LogP due to steric exposure of amine; 4-((3-Methylpiperidin-1-yl)methyl)benzenethiol: predicted intermediate LogP (exact values not published in a single comparative study) |
| Quantified Difference | Target XLogP3-AA = 3.2; isomeric analogs predicted to span approximately 2.8–3.5 range based on nitrogen shielding effects |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity is a key determinant of compound behavior in both biological assays (membrane permeability, non-specific protein binding) and synthetic workup (extraction efficiency, chromatographic retention); the 4-methyl substitution provides a quantifiably favorable balance for applications requiring moderate permeability without excessive hydrophobicity.
- [1] PubChem Compound Summary for CID 91655344, XLogP3-AA = 3.2, 2025. View Source
- [2] XLogP3 3.0 algorithm documentation, PubChem, 2025. Comparative XLogP3-AA values for structurally related piperidine-benzenethiols computed from deposited structures. View Source
